(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a chemical compound with the IUPAC name indicating its structural components. It is classified under the category of organic compounds, specifically as an amine derivative. The compound is notable for its trifluoromethyl group, which can influence its chemical reactivity and biological activity. This compound has a CAS registration number of 1380300-37-7 and is often utilized in various scientific research applications.
The synthesis of (4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of tetrahydro-2H-pyran derivatives with trifluoromethylbenzyl amines. Specific technical details include:
The molecular formula for (4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is , with a molecular weight of approximately 309.76 g/mol. The structure features a tetrahydro-2H-pyran ring substituted with a trifluoromethyl group on one phenyl ring and an amine group on the other.
NCC1(CC2=CC=C(C=C2)C(F)(F)F)CCOCC1.Cl
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-1-11(2-4-12)9-13(10-18)5-7-19-8-6-13;/h1-4H,5-10,18H2;1H
The compound can participate in several chemical reactions due to its functional groups:
The physical and chemical properties of (4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 309.76 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties suggest that the compound is stable under standard laboratory conditions but may require specific handling due to its reactivity profile.
(4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride has potential applications in scientific research, particularly in medicinal chemistry and pharmacology. It may serve as:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0